3-Pyridinepentaneamine hydrochloride
Description
Overview of the Chemical Compound's Role in Modern Chemical and Biological Sciences
3-Pyridinepentaneamine hydrochloride belongs to the vast and significant class of pyridine (B92270) derivatives. Pyridine and its derivatives are fundamental heterocyclic organic compounds that are subjects of intense study in both chemical and biological sciences. researchgate.net The pyridine ring, a benzene (B151609) ring with one C-H group replaced by a nitrogen atom, is a key structural motif in over 7,000 existing molecules of medicinal importance. rsc.org This structural feature imparts properties such as basicity, water solubility, and the ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science. nih.gov
The applications of pyridine derivatives are extensive, with research demonstrating their potential as anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor agents. wisdomlib.org In the field of organic chemistry, compounds like this compound serve as important building blocks or intermediates in the synthesis of more complex molecules. The presence of both a pyridine ring and an aliphatic amine chain allows for a variety of chemical modifications, making it a versatile precursor for creating libraries of compounds for screening in drug discovery and other research applications. nih.gov The pyridine scaffold is known to improve the water solubility of pharmaceutically relevant molecules, which is a critical parameter in the development of therapeutic agents. researchgate.net
Historical Context of Pyridine-Containing Amine Compounds in Research
The history of pyridine compounds dates back to 1846, when the first pyridine base, picoline, was isolated by Anderson. scribd.com The structure of pyridine itself was later determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. rsc.org A significant milestone in synthetic chemistry was achieved in 1876 when William Ramsay synthesized pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube furnace, marking the first synthesis of a hetero-aromatic compound. researchgate.netscribd.com
The importance of pyridine derivatives in a biological context became notably apparent in the 1930s with the recognition of niacin (nicotinic acid, a pyridine derivative) as a crucial vitamin for treating conditions like dermatitis and dementia. researchgate.netscribd.com This discovery spurred further investigation into the biological roles and potential therapeutic applications of pyridine-containing compounds. researchgate.net Naturally occurring alkaloids, coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and vitamins such as pyridoxine (B80251) all feature the pyridine core, highlighting its fundamental role in biological systems. rsc.orgnih.gov This rich history has established pyridine and its derivatives as a "privileged scaffold" in medicinal chemistry, consistently attracting research attention for the development of new therapeutic agents. rsc.orgnih.gov
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound and related compounds is driven by the diverse biological activities exhibited by the pyridine scaffold. wisdomlib.orgsciencepublishinggroup.com Research focuses on synthesizing and evaluating novel pyridine derivatives for a wide range of pharmacological activities. nih.gov The significance of this research lies in the potential to discover new lead compounds for drug development against various diseases. rsc.org
Studies on pyridine derivatives often involve screening for antimicrobial activity against multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), and evaluating their potential as anticancer agents. researchgate.netnih.gov The table below summarizes findings from academic research on various pyridine derivatives, illustrating the scope of these investigations.
| Pyridine Derivative Class | Research Focus | Exemplary Finding | Reference |
| Isoxazolo-based pyridines | Antidiabetic | Inhibition of α-amylase activity (IC50 = 56.043 μg mL−1) | nih.gov |
| 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids | Antibacterial | Potent efficacy against a drug-resistant S. epidermidis strain | nih.gov |
| Chromeno[4,3-b]pyridine-5-ones | Antidiabetic | In vitro yeast α-glucosidase inhibitory activity (IC50 values from 101.0 ± 2.0 to 227.3 ± 1.4 μM) | nih.gov |
| Thienopyridine derivatives | Antimicrobial | Good activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria | researchgate.net |
| Oxime derivatives of thiazolo[5,4-b]pyridine | Antiviral | Exhibited activity against influenza B-Mass virus | researchgate.net |
Research Gaps and Future Directions in Scholarly Investigation
Despite extensive research on pyridine derivatives, specific scholarly investigation into this compound itself appears limited in publicly accessible literature. This represents a significant research gap. Future studies could focus on the synthesis and biological evaluation of novel compounds derived from this specific precursor.
Broader future directions in the study of pyridine-containing compounds include:
Development of Novel Antibiotics: With the rise of multidrug-resistant bacteria, there is a pressing need for new antimicrobial agents. The pyridine scaffold remains a promising starting point for the design of novel antibiotics. researchgate.net
Targeted Anticancer Agents: The functionalization of the pyridine ring allows for the design of molecules that can selectively target pathways or proteins implicated in cancer. nih.gov
Advanced Materials: The unique chemical properties of pyridine derivatives make them suitable for applications in materials science, such as in the development of porous liquids and metal-organic frameworks (MOCs) where pyridine ligands can be used for surface modification. nih.govacs.org
Green Synthesis: A growing area of focus is the development of more environmentally benign methods for synthesizing pyridine derivatives to reduce the use of hazardous materials. nih.gov
The continued exploration of the vast chemical space occupied by pyridine derivatives is expected to yield a larger share of novel and potent drug candidates in the coming years. rsc.orgnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-pyridin-3-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c11-7-3-1-2-5-10-6-4-8-12-9-10;/h4,6,8-9H,1-3,5,7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOQPPRTZFOUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704586 | |
| Record name | 5-(Pyridin-3-yl)pentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-19-3 | |
| Record name | 5-(Pyridin-3-yl)pentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 3 Pyridinepentaneamine Hydrochloride
Established Synthetic Routes and Strategies
Established methods for synthesizing pyridine (B92270) derivatives with functionalized side chains typically rely on robust and well-documented chemical transformations. These routes often involve the sequential construction of the target molecule, allowing for controlled introduction of the required functional groups.
Multi-step synthesis involves a sequence of chemical reactions to build the target molecule from simpler, commercially available precursors. libretexts.org A plausible multi-step synthesis for 3-Pyridinepentaneamine hydrochloride could commence with a suitable pyridine derivative, such as 3-cyanopyridine (B1664610) or a 3-halopyridine.
One potential pathway begins with the elaboration of the five-carbon chain at the 3-position of the pyridine ring. This could be accomplished through a variety of carbon-carbon bond-forming reactions. For instance, a Grignard reaction between 3-pyridylmagnesium bromide and a protected 5-halopentanal derivative could establish the basic carbon skeleton. Subsequent functional group transformations, such as the conversion of the aldehyde to an amine via reductive amination, would follow. The final step would involve the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
An alternative multi-step approach could involve the alkylation of a pyridine-containing nucleophile. For example, the anion of 3-picoline could be generated and reacted with a suitable five-carbon electrophile containing a masked amino group, such as N-(5-bromopentyl)phthalimide. Deprotection of the phthalimide (B116566) group using hydrazine (B178648) would then yield the desired primary amine.
A generalized scheme for a multi-step synthesis is presented below:
Table 1: Representative Multi-Step Synthetic Scheme
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Halopyridine, 5-amino-1-pentyne | Palladium catalyst, Copper(I) iodide, Base (e.g., triethylamine) | 3-(5-Aminopent-1-yn-1-yl)pyridine |
| 2 | 3-(5-Aminopent-1-yn-1-yl)pyridine | H₂, Catalyst (e.g., Pd/C or PtO₂) | 3-Pyridinepentaneamine |
| 3 | 3-Pyridinepentaneamine | HCl in a suitable solvent (e.g., ether or ethanol) | This compound |
This table represents a hypothetical synthetic route and the specific conditions may require optimization.
The synthesis of this compound and its analogues can also be approached using convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.
In a convergent synthesis of this compound, one fragment could be the pyridine ring with a reactive handle at the 3-position, and the other fragment would be the five-carbon aminoalkyl chain. For example, a pre-formed 5-aminopentyl Grignard reagent could be coupled with a 3-halopyridine in a transition metal-catalyzed cross-coupling reaction.
Conversely, a divergent synthesis strategy would be particularly useful for creating a library of related compounds. nih.govnih.gov Starting from a common intermediate, a variety of modifications can be introduced to generate a range of structurally diverse molecules. For instance, a key intermediate such as 3-(5-oxopentyl)pyridine could be synthesized. This intermediate could then be subjected to various amination conditions (e.g., reductive amination with different amines) to produce a series of N-substituted 3-pyridinepentaneamine derivatives. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A tungsten-mediated approach has been demonstrated for the divergent synthesis of 3-aminotetrahydropyridines, which are related structures. nih.gov
Novel and Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic methods are at the forefront of green chemistry, offering pathways that are often more selective and efficient than stoichiometric reactions. For the synthesis of this compound, catalytic cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to attach the pentane (B18724) chain to the pyridine ring. These reactions typically utilize palladium or other transition metal catalysts in small amounts.
Furthermore, the hydrogenation of a nitrile or an unsaturated precursor to the amine can be achieved using heterogeneous or homogeneous catalysts, often under milder conditions than traditional reduction methods. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are structurally similar to the pyridine core of the target molecule. nih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. mdpi.com A multi-step synthesis of this compound could be adapted to a continuous flow process. rsc.org For example, the formation of the carbon-carbon bond, followed by reduction and salt formation, could potentially be telescoped into a single, continuous operation, minimizing the need for isolation and purification of intermediates. This would not only improve efficiency but also reduce solvent usage and waste generation.
Iv. Computational and Theoretical Chemistry of 3 Pyridinepentaneamine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyridine (B92270) derivatives, these calculations can elucidate electronic characteristics that govern reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of molecules. nih.gov For compounds analogous to 3-Pyridinepentaneamine hydrochloride, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and compute electronic properties. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For many pyridine derivatives, this gap is a key determinant of their biological activity. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyridine-containing molecules, the nitrogen atom typically represents a region of negative electrostatic potential (electron-rich), making it a likely site for hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the amine group are electron-poor and can act as hydrogen bond donors.
Table 1: Illustrative Quantum Chemical Properties of a Pyridine Derivative (Note: Data is representative of typical pyridine derivatives and not specific to this compound, for which specific experimental data is not available in the cited literature.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
The flexible pentaneamine side chain of this compound allows it to adopt multiple conformations. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional structures of a molecule. These studies are crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target's binding site.
For flexible molecules like this, a systematic conformational search can be performed, followed by geometry optimization and energy calculation for each stable conformer using DFT or other quantum mechanical methods. The results of such analyses reveal the preferred spatial arrangement of the pyridine ring relative to the alkylamine chain, which is critical for its interaction with biological macromolecules. The presence of intramolecular hydrogen bonding, for instance between the pyridine nitrogen and the amine protons, can significantly influence the conformational preference. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a protein or nucleic acid target at an atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing binding modes. For pyridine derivatives, docking studies have been conducted against various targets, including enzymes and receptors. nih.govtubitak.gov.tr
In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, would be docked into the active site of the target, and a scoring function would be used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative score generally indicates a more favorable binding interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's binding pocket. For example, the pyridine nitrogen is often predicted to form a hydrogen bond with a donor residue in the protein. tubitak.gov.tr
Table 2: Illustrative Molecular Docking Results for Pyridine Derivatives Against a Hypothetical Kinase Target (Note: This data is for illustrative purposes and does not represent actual results for this compound.)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | GLU116, GLY117 |
| Derivative B | -7.9 | TYR120, LEU88 |
| Derivative C | -9.2 | GLU116, PHE180 |
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the binding event over time. MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the movements of atoms and molecules over a period of nanoseconds or longer, MD can reveal changes in the ligand's conformation and its interactions with the receptor. nih.gov
These simulations can confirm the stability of key hydrogen bonds and other interactions, providing greater confidence in the predicted binding mode. Furthermore, MD simulations can help identify cryptic binding sites that are not apparent in the static crystal structure of the protein. preprints.org For a flexible ligand like this compound, MD simulations are particularly valuable for understanding how it adapts its conformation within the binding site to optimize interactions.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For pyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic properties. nih.gov
By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for activity. For instance, studies on related pyridine compounds have shown that the nature and position of substituents on the pyridine ring can have a significant impact on their biological effects. nih.gov The length and branching of the alkylamine side chain are also critical variables that can affect binding affinity and selectivity. nih.gov
For example, increasing the length of an alkyl chain can enhance hydrophobic interactions with a protein's binding pocket, but only up to a certain point, after which steric hindrance may reduce activity. nih.gov The introduction of additional functional groups, such as hydroxyl or methoxy (B1213986) groups, can create new hydrogen bonding opportunities and improve potency. nih.gov Conversely, bulky groups or halogens may sometimes decrease activity. nih.gov These empirical observations can be used to build predictive quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate structural descriptors with biological activity.
Quantitative Structure-Activity Relationship (QSAR) Derivations
The process begins with the generation of a dataset of molecules structurally related to this compound, for which the activity of interest has been experimentally measured. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.
Key Molecular Descriptors for QSAR Analysis:
A QSAR model for derivatives of this compound would likely involve the following types of descriptors:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.
Electronic Descriptors: These pertain to the electron distribution and include properties like dipole moment and partial charges on atoms. The charge distribution on the pyridine ring and the amine group would be particularly important.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of the molecule, which influences its ability to cross biological membranes.
Steric Descriptors: These account for the three-dimensional size and shape of the molecule.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that links the descriptors to the observed activity. nih.gov For instance, a study on imidazo[1,2-a]pyridine (B132010) derivatives found that charge transfer and hydrophobicity were key factors controlling their activity as acid pump antagonists. nih.gov A similar approach for this compound derivatives would likely identify the importance of the pyridine ring's electronic properties and the flexibility of the pentylamine side chain.
Table 1: Hypothetical QSAR Descriptors for this compound
| Descriptor Type | Specific Descriptor Example | Relevance to Structure |
|---|---|---|
| Topological | Molecular Connectivity Index | Describes the degree of branching in the pentylamine chain. |
| Electronic | Partial Charge on Pyridine Nitrogen | Influences hydrogen bonding and electrostatic interactions. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the molecule's affinity for hydrophobic environments. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
The resulting QSAR model, after rigorous validation, can then be used to predict the activity of newly designed, yet unsynthesized, analogs of this compound, thereby prioritizing synthetic efforts towards compounds with the most promising research potential.
Pharmacophore Modeling and Virtual Screening (for non-clinical applications)
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its interaction with a specific research target, such as an enzyme or a receptor. dovepress.com A pharmacophore model for this compound would highlight the key chemical features that could be important for its molecular recognition in a non-clinical context.
The key pharmacophoric features of this compound would likely include:
Aromatic Ring (AR): The pyridine ring serves as a key aromatic feature.
Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Positive Ionizable (PI): The primary amine at the end of the pentyl chain will be protonated at physiological pH, especially in the hydrochloride salt form, making it a positive ionizable center crucial for electrostatic interactions.
Hydrophobic (HY): The pentyl chain provides a significant hydrophobic region.
Table 2: Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues of a target protein. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Formation of hydrogen bonds with donor groups. |
| Positive Ionizable | Terminal Amine (as -NH3+) | Ionic bonds or strong hydrogen bonds with negatively charged residues. |
| Hydrophobic | Pentyl Chain | Van der Waals interactions within a hydrophobic pocket. |
This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. dovepress.com The goal is to identify other molecules that possess the same pharmacophoric features in a similar spatial arrangement, which could potentially interact with the same non-clinical target. This approach allows for the rapid identification of structurally diverse compounds for further investigation, moving beyond the immediate chemical space of 3-Pyridinepentaneamine. For example, a pharmacophore model for fentanyl derivatives identified three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites as essential for their activity. rsc.org
Computational Design of Derivatives and Analogs
Computational design strategies enable the rational modification of a lead compound like this compound to create derivatives and analogs with improved or altered properties for research purposes. nih.govnih.gov These methods leverage an understanding of structure-activity relationships, often informed by QSAR and pharmacophore models.
Strategies for designing derivatives of this compound could include:
Side Chain Modification: The length and branching of the pentylamine chain can be altered. For instance, shortening or lengthening the alkyl chain could probe the size of a potential binding pocket. Introducing rigidity, for example by incorporating a double bond or a cyclic moiety, could also be explored to understand the conformational requirements for activity.
Pyridine Ring Substitution: Introducing various substituents (e.g., methyl, halogen, hydroxyl groups) at different positions on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. A study on the antiproliferative activity of pyridine derivatives found that the presence and position of methoxy, hydroxyl, and amino groups enhanced their activity. mdpi.com
Amine Group Modification: The primary amine could be modified to a secondary or tertiary amine to investigate the role of hydrogen bond donation.
Bioisosteric Replacement: The pyridine ring could be replaced with other aromatic heterocycles (e.g., pyrimidine, pyrazole) to explore how different ring systems affect binding and activity. Similarly, the amine group could be replaced with other basic functionalities.
These computationally designed analogs can be evaluated in silico for their predicted activity and other properties before being selected for chemical synthesis and experimental testing. Molecular docking simulations can be employed to predict how these newly designed analogs might bind to a specific research target, providing further rationale for their synthesis. researchgate.net
Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis) for Research Characterization
Theoretical prediction of spectroscopic data is an invaluable tool for the characterization of novel compounds. Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate the NMR, IR, and UV-Vis spectra of this compound with a high degree of accuracy. nih.govarxiv.org These predicted spectra can aid in the confirmation of the compound's structure and purity after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nrel.gov The predicted spectrum serves as a reference to aid in the assignment of peaks in the experimental spectrum. For this compound, the calculations would provide expected chemical shifts for the protons and carbons of the pyridine ring and the pentylamine chain.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| Pyridine C2 | ~150 | ~8.5 |
| Pyridine C3 | ~136 | - |
| Pyridine C4 | ~140 | ~7.5 |
| Pyridine C5 | ~124 | ~7.2 |
| Pyridine C6 | ~148 | ~8.5 |
| Pentyl Cα | ~35 | ~2.6 |
| Pentyl Cε (next to NH3+) | ~40 | ~3.0 |
Note: These are approximate values based on typical shifts for pyridine and alkylamines; actual DFT predictions would be more precise.
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be simulated to show the expected vibrational frequencies for the functional groups present in the molecule. This is particularly useful for identifying characteristic peaks. For this compound, key predicted vibrations would include the N-H stretches of the ammonium (B1175870) group, C-H stretches of the alkyl chain and pyridine ring, and C=N and C=C stretching vibrations of the pyridine ring. Anharmonic calculations can improve the accuracy of these predictions, making them more comparable to experimental spectra. nih.gov
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH3+ (hydrochloride) | N-H stretching | ~2800-3100 |
| Aromatic C-H | C-H stretching | ~3000-3100 |
| Aliphatic C-H | C-H stretching | ~2850-2960 |
| Pyridine Ring | C=C and C=N stretching | ~1450-1600 |
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule and thus its UV-Vis absorption spectrum. unibs.it For this compound, the spectrum would be dominated by transitions within the pyridine ring. Pyridine itself typically shows absorption bands around 250-270 nm. nist.govsielc.com The presence of the alkylamine substituent and the protonation state can cause shifts in these absorption maxima.
V. Derivatization and Functionalization of 3 Pyridinepentaneamine Hydrochloride
Synthesis of Analogs and Homologs
The synthesis of analogs and homologs of 3-Pyridinepentaneamine hydrochloride involves systematic alterations to its chemical structure. These modifications can be targeted at either the pyridine (B92270) ring or the pentaneamine side chain, allowing for a nuanced exploration of structure-activity relationships.
Alterations to the pyridine ring can significantly influence the electronic and steric properties of the molecule. Introducing various substituents onto the aromatic ring can modulate its basicity, polarity, and potential for intermolecular interactions. For instance, the addition of electron-donating or electron-withdrawing groups can fine-tune the pKa of the pyridine nitrogen, which may be critical for specific binding events or catalytic activities. Furthermore, the strategic placement of functional groups can provide handles for further chemical transformations.
The pentaneamine chain offers a versatile scaffold for structural variation. Modifications can include altering the length of the alkyl chain, which can impact the molecule's flexibility and lipophilicity. Introducing branching or unsaturation into the chain can further refine its conformational preferences and interactions with biological targets. The primary amine group is a key site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups, thereby creating a diverse library of compounds for screening and analysis.
Conjugation Strategies for Probe Development
The covalent attachment of this compound to other molecular entities is a powerful strategy for developing sophisticated research tools. These conjugation techniques are essential for creating affinity ligands and for attaching the molecule to reporter groups or solid supports.
Bioconjugation involves the linking of this compound to biomolecules such as peptides, proteins, or nucleic acids. This process can transform the parent compound into a highly specific probe for studying biological systems. For example, coupling to a peptide with a known binding affinity for a particular receptor can generate a targeted ligand. The primary amine of the pentaneamine chain is a common reactive handle for such conjugations, often reacting with activated carboxylic acids or other electrophilic partners on the biomolecule.
For visualization and purification purposes, this compound can be conjugated to various reporter groups, such as fluorescent dyes or biotin. This allows for the tracking and detection of the molecule in complex biological milieu. Attachment to solid supports, like resin beads, is a fundamental technique in solid-phase synthesis and affinity chromatography, enabling the streamlined synthesis of derivatives and the purification of binding partners.
Development of Prodrug Strategies for Research Delivery (not clinical)
In a research context, prodrug strategies can be employed to enhance the delivery and efficacy of this compound in experimental models. nih.gov This approach involves the covalent modification of the parent drug with a temporary moiety that alters its physicochemical properties. nih.gov The goal is to improve characteristics such as membrane permeability or to achieve targeted release at a specific site of interest.
One common strategy involves masking polar functional groups to increase lipophilicity, thereby potentially enhancing passage across cellular membranes. nih.gov For instance, the primary amine could be temporarily converted into an amide or a carbamate. This modification can be designed to be cleaved by specific enzymes or under particular physiological conditions, releasing the active this compound at the desired location.
Heterocyclic Ring System Modifications and Their Impact on Interactions
Modifications to the heterocyclic pyridine ring of this compound can profoundly influence its interaction with biological targets. These changes can be broadly categorized into the introduction of substituents onto the pyridine ring and the fusion of the pyridine ring with other heterocyclic systems to create novel bicyclic or polycyclic structures.
The introduction of various functional groups at different positions on the pyridine ring can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. nih.gov These alterations, in turn, affect how the molecule binds to its biological partners. The basicity of the pyridine nitrogen, a critical feature for many interactions, can be modulated by the electronic effects of substituents. nih.gov Electron-withdrawing groups tend to decrease the basicity, while electron-donating groups increase it.
Research on analogous pyridine-containing compounds provides insight into the potential impacts of such modifications. For instance, in a study on analogues of 3-(2-aminoethoxy)pyridine, substitutions at the 5' and 6'-positions of the pyridine ring were shown to significantly affect their binding affinity for nicotinic receptors. nih.gov The introduction of a vinyl group at the 5'-position and a chloro group at the 6'-position resulted in a compound with the highest potency, demonstrating that a combination of electronic and steric factors can be fine-tuned to optimize interactions. nih.gov
Similarly, computational studies on amino-substituted picolinates have revealed that the position of a substituent on the pyridine ring can selectively alter bond lengths with metal ions. digitellinc.com For example, an amine group at the 4th position (para to the ring nitrogen) was found to decrease the Hf-N bond length, while a substitution at the 6th position (ortho to the ring nitrogen) increased the Hf-N bond length due to steric hindrance. digitellinc.com These findings underscore the regioselective influence of substituents on the coordinating properties of the pyridine ring.
Fusing the pyridine ring of a molecule like this compound with other heterocyclic rings, such as pyrrole (B145914), oxazole, or imidazole, can lead to the creation of novel chemical entities with significantly different biological profiles. nih.govresearchgate.net For example, the fusion of a pyrrole ring to a pyridine nucleus to form pyrrolo[3,4-c]pyridines has been shown to yield compounds with activities targeting the nervous and immune systems. researchgate.net The formation of imidazo[1,2-a]pyridines has been identified as a promising strategy for developing inhibitors of enzymes like Mycobacterium tuberculosis glutamine synthetase. researchgate.net
The following table summarizes the impact of pyridine ring modifications on the binding affinity of 3-(2-aminoethoxy)pyridine analogues, which can serve as a predictive model for the potential effects of similar modifications on this compound.
| Compound | Modification (relative to 3-(2-aminoethoxy)pyridine) | Binding Affinity (Ki, nM) |
| 1 | Unsubstituted | 26 |
| 2 | 5'-vinyl-6'-chloro | 0.076 |
| 3 | Other substituted analogues | Ranging from 0.076 to 319 |
Data sourced from a study on nicotinic receptor binding of 3-(2-aminoethoxy)pyridine analogues. nih.gov
Vi. Analytical Methodologies for Research and Characterization of 3 Pyridinepentaneamine Hydrochloride
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the isolation and purification of 3-Pyridinepentaneamine hydrochloride from reaction mixtures and for its quantitative analysis. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine-containing compounds due to its high resolution and sensitivity. researchgate.net Developing a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation from potential impurities and degradation products. core.ac.ukturkjps.org
A typical approach is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net The method development process focuses on selecting an appropriate column, mobile phase composition, flow rate, and detection wavelength. For amine-containing compounds like this compound, additives such as trifluoroacetic acid or triethylamine are often included in the mobile phase to improve peak shape and resolution by minimizing tailing effects caused by interactions with residual silanol groups on the silica-based stationary phase. researchgate.net
Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is reliable for its intended purpose. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyridine-Containing Hydrochloride Compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. researchgate.net |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with an acid | The organic modifier (acetonitrile) and aqueous phase are balanced to control retention time. pH adjustment ensures consistent ionization of the analyte. researchgate.net |
| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of the analysis and can influence separation efficiency. turkjps.orgresearchgate.net |
| Detection | UV at 265 nm | The pyridine (B92270) ring has a strong UV absorbance, allowing for sensitive detection. |
| Column Temp. | 25°C - 30°C | Temperature is controlled to ensure reproducible retention times. turkjps.org |
| Injection Vol. | 5 - 20 µL | The volume of sample introduced into the system for analysis. turkjps.org |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is typically used for compounds that are volatile and thermally stable. This compound, being a salt, is non-volatile. Therefore, direct analysis by GC is not feasible. However, GC analysis can be performed after a chemical modification step known as derivatization.
Derivatization converts the non-volatile amine into a more volatile and thermally stable derivative. For primary amines, common derivatization strategies include acylation with reagents like trifluoroacetic anhydride or pentafluoropropionic anhydride. scispace.com These reagents react with the amine group to form amides, which are less polar and more volatile. The resulting fluorinated derivatives are also highly sensitive to electron capture detection (ECD), a very sensitive detection method used in GC. scispace.comnih.gov This approach allows for the trace-level quantification of the compound. The structures of these derivatives are often confirmed using a GC coupled with a mass spectrometer (GC-MS). scispace.com
Chiral Chromatography for Enantiomeric Purity
Since the pentaneamine side chain of this compound contains a chiral center, the compound exists as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification critical. iapc-obp.com Chiral chromatography, particularly chiral HPLC, is the most effective method for separating enantiomers. nih.gov
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. iapc-obp.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. iapc-obp.com Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. researchgate.netrjptonline.org Method development involves screening different chiral columns and optimizing the mobile phase (often a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol or ethanol) to achieve baseline resolution of the enantiomeric peaks. researchgate.net
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC-Based Enantiomeric Separation
| CSP Type | Chiral Selector Example | Typical Analytes |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad range of chiral compounds, including amines and amides. researchgate.net |
| Protein-based | α1-acid glycoprotein (AGP) | Particularly effective for the separation of basic drugs. rjptonline.org |
| Cyclodextrin-based | β-Cyclodextrin and its derivatives | Can separate a variety of compounds that fit into its chiral cavity. researchgate.net |
| Pirkle-type (brush-type) | D-phenylglycine | Separates compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecule's atomic connectivity, molecular weight, and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons on the pyridine ring would appear in the aromatic region (typically δ 7-9 ppm), with their chemical shifts and coupling patterns being characteristic of a 3-substituted pyridine. The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom, which deshields the adjacent protons. pw.edu.pl The protons on the pentaneamine side chain would appear in the aliphatic region (typically δ 1-4 ppm). The chemical shifts and multiplicities of these signals would confirm the structure of the five-carbon chain and the position of the amine group.
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including those in the pyridine ring and the aliphatic side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a highly specific and sensitive analytical tool. core.ac.uk
For this compound, an electrospray ionization (ESI) source would typically be used, as it is well-suited for polar and ionic molecules. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base form of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For 3-Pyridinepentaneamine, characteristic fragmentation pathways would likely include:
α-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the amine group.
Cleavage of the side chain: Fragmentation at various points along the pentyl chain.
Loss of the side chain: Cleavage of the bond connecting the pentaneamine chain to the pyridine ring, resulting in a pyridinium ion fragment.
Systematic investigation of these fragmentation patterns helps in the unequivocal identification of the compound and its related impurities or metabolites. mdpi.com
UV-Visible and Infrared (IR) Spectroscopy for Functional Group Analysis
Spectroscopic methods are foundational in the structural elucidation of chemical compounds by probing the interactions of molecules with electromagnetic radiation. For this compound, UV-Visible and Infrared spectroscopy offer a rapid and non-destructive means to confirm the presence of key functional groups.
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. In this compound, the pyridine ring contains π electrons that can be excited to higher energy orbitals (π → π* transitions). These transitions result in characteristic absorption bands in the UV region, typically around 250-270 nm, which helps to confirm the presence of the pyridine moiety. researchgate.netresearchgate.net The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substitution on the ring. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying specific functional groups by measuring the vibrations of bonds within a molecule. nih.gov The IR spectrum of this compound is expected to display a combination of signals corresponding to its distinct structural components: the pyridine ring, the aliphatic pentane (B18724) chain, and the primary amine hydrochloride group.
Key expected absorption bands include:
Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹, indicating the C-H bonds of the pyridine ring. libretexts.org
Aliphatic C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the pentane chain. pressbooks.pub
N-H Stretching: The primary amine salt (-NH3+) will exhibit broad and strong absorption bands in the 2400-3200 cm⁻¹ region due to N-H stretching vibrations. This broadness is a hallmark of hydrogen bonding in the salt.
C=C and C=N Stretching: Vibrations associated with the pyridine ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org
N-H Bending: The bending vibration for the -NH3+ group is expected around 1500-1600 cm⁻¹.
C-N Stretching: This vibration for the amine group can be observed in the 1000-1250 cm⁻¹ range. uc.edu
| Technique | Functional Group / Moiety | Expected Absorption Region | Vibrational or Electronic Transition |
|---|---|---|---|
| UV-Visible | Pyridine Ring | ~250-270 nm | π → π* |
| Infrared (IR) | Aromatic C-H (Pyridine) | 3000-3100 cm⁻¹ | Stretching |
| Infrared (IR) | Aliphatic C-H (Pentane) | 2850-3000 cm⁻¹ | Stretching |
| Infrared (IR) | Amine Salt (-NH₃⁺) | 2400-3200 cm⁻¹ (broad) | N-H Stretching |
| Infrared (IR) | Pyridine Ring | 1450-1600 cm⁻¹ | C=C and C=N Stretching |
| Infrared (IR) | Amine Salt (-NH₃⁺) | 1500-1600 cm⁻¹ | N-H Bending |
Advanced Hyphenated Techniques in Analytical Researchnih.govanalyticaltoxicology.com
To achieve higher sensitivity and specificity, particularly in complex samples, spectroscopic methods are often coupled with separation techniques. These "hyphenated" methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable in modern analytical research for quantifying and identifying compounds like this compound.
LC-MS/MS and GC-MS for Complex Mixture Analysisnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suited for the analysis of polar and non-volatile compounds like this compound. springernature.com The sample is first injected into a liquid chromatograph (LC), where the compound is separated from other components in the mixture based on its interaction with a stationary phase (e.g., a C18 column). The separated compound then enters the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to the protonated molecule [M+H]⁺ is selected, fragmented, and the resulting product ions are detected. nih.gov This process provides a high degree of certainty in identification and quantification, even at very low concentrations. ojp.gov The use of stable isotope-labeled internal standards can further enhance the precision of these measurements. springernature.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. nih.gov Due to the polar nature and low volatility of the amine hydrochloride salt, direct analysis of this compound by GC-MS is challenging. iu.edu Therefore, a derivatization step is typically required to convert the primary amine into a less polar, more volatile derivative. dntb.gov.ua Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which replace the active hydrogens on the amine group. iu.edu After derivatization, the compound is separated on a GC column and detected by the mass spectrometer, which provides a characteristic fragmentation pattern for identification.
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Principle | Separation in liquid phase followed by mass analysis. | Separation in gas phase followed by mass analysis. |
| Sample Volatility | Not required; suitable for polar and non-volatile compounds. | Required; compound must be volatile and thermally stable. |
| Derivatization | Generally not required. | Often necessary for polar compounds like amines. shimadzu.eu |
| Typical Ionization | Electrospray Ionization (ESI). | Electron Ionization (EI). |
| Advantages | High sensitivity, minimal sample preparation, applicable to a wide range of compounds. nih.gov | High chromatographic resolution, provides reproducible fragmentation patterns for library matching. |
Capillary Electrophoresis (CE) for Purity and Interaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. nih.gov It is a powerful tool for the analysis of pharmaceuticals, offering advantages such as very small sample volume requirements and high separation efficiency. analyticaltoxicology.com
Purity Analysis: Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is highly effective for assessing the purity of this compound. nih.gov As a charged species in a suitable buffer, the compound will migrate in the capillary at a specific rate, allowing for its separation from neutral impurities, byproducts, and degradation products that may have different charge-to-size ratios. The high efficiency of CE allows for the resolution of closely related impurities that might be difficult to separate by HPLC.
Interaction Studies: Affinity Capillary Electrophoresis (ACE) is a powerful variant of CE used to study non-covalent interactions between molecules, such as a drug binding to a protein or DNA. nih.govnih.gov In a typical ACE experiment to study the interaction of this compound with a target protein, the capillary is filled with a buffer containing a fixed concentration of the protein. The this compound is then injected and its migration time is measured. Any binding between the compound and the protein will alter the compound's effective charge and size, leading to a change in its electrophoretic mobility and migration time. harvard.edu By performing experiments with varying concentrations of the protein, it is possible to determine key binding parameters, such as the binding constant (Kₐ). This technique is valuable for screening potential drug-target interactions in early-stage research.
| CE Application | Technique Mode | Principle | Information Obtained |
|---|---|---|---|
| Purity Profiling | Capillary Zone Electrophoresis (CZE) | Separation of charged species based on differences in electrophoretic mobility (charge-to-size ratio). nih.gov | Percentage purity, detection and quantification of charged impurities. |
| Interaction Analysis | Affinity Capillary Electrophoresis (ACE) | Measures the change in electrophoretic mobility of the analyte upon binding to a ligand (e.g., protein) present in the buffer. nih.gov | Binding affinity (Kₐ), stoichiometry, and kinetic parameters of interaction. |
Vii. Advanced Research Applications of 3 Pyridinepentaneamine Hydrochloride
Use as a Chemical Probe for Biological Target Identification
In the field of chemical biology, a chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov While there is no extensive research specifically documenting 3-Pyridinepentaneamine hydrochloride as a widely used chemical probe, its structural motifs are present in molecules designed for such purposes. The development of a chemical probe often involves an iterative design and synthesis process to enhance potency, selectivity, and cellular activity. nih.gov
The pyridine (B92270) core of this compound is a common feature in many bioactive molecules and can participate in various non-covalent interactions with biological macromolecules. The pentylamine side chain offers a point for modification, such as the attachment of reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, which are crucial for target identification and validation studies. The primary amine group can be readily functionalized, allowing for its conjugation to other molecules without significantly altering the core structure's interaction with a potential target.
For instance, in the development of chemical probes for kinases, pyridine-based scaffolds are frequently employed. nih.gov The general strategy involves using a known inhibitor scaffold and introducing a reactive or reporter group at a position that does not interfere with target binding. Following this principle, this compound could serve as a foundational building block for creating a library of potential chemical probes to investigate new biological targets.
Integration into High-Throughput Screening Libraries (for lead discovery research)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the rapid automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target. nih.gov Compound libraries for HTS are curated to be diverse in structure and chemical properties to maximize the chances of finding a lead compound.
This compound possesses several features that make it and its derivatives suitable for inclusion in HTS libraries:
Drug-like Properties: The molecule has a relatively low molecular weight and contains both hydrogen bond donors and acceptors, characteristics that are often sought in drug candidates.
Structural Diversity: The combination of an aromatic heterocycle and an aliphatic amine chain provides a scaffold that can be readily diversified. The pyridine ring and the pentylamine tail can be independently modified to generate a library of analogues with a wide range of physicochemical properties.
Synthetic Accessibility: The synthesis of derivatives from this compound is generally straightforward, allowing for the rapid generation of a focused library around this scaffold.
Screening libraries from major providers often contain a significant number of heterocyclic compounds, including pyridine derivatives, due to their prevalence in approved drugs. nih.gov The inclusion of compounds like this compound and its analogues in these libraries provides a valuable resource for identifying starting points for new drug discovery programs.
| Library Type | Key Features | Relevance of this compound |
| Diversity-Oriented Synthesis (DOS) Libraries | Designed to cover a broad range of chemical space with structurally complex and diverse molecules. | Can serve as a versatile building block for creating novel scaffolds. |
| Focused Libraries | Designed to target specific protein families (e.g., kinases, GPCRs). | Derivatives can be designed to mimic known ligands for these targets. |
| Fragment Libraries | Composed of low molecular weight compounds for use in fragment-based drug discovery. | Can be used as a starting fragment or be built upon to generate larger, more potent molecules. |
Application in Material Science Research
The dual functionality of this compound makes it an interesting candidate for applications in material science. The pyridine nitrogen can coordinate to metal ions, while the primary amine can participate in polymerization reactions or be used to functionalize surfaces.
As a Monomer: The primary amine group allows this compound to be used as a monomer in the synthesis of polymers such as polyamides and polyimides. The incorporation of the pyridine moiety into the polymer backbone can impart unique properties, including thermal stability, altered solubility, and the ability to coordinate metal ions.
As a Ligand for Catalysts: Pyridine-containing ligands are widely used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a variety of transition metals, and the resulting metal complexes can be effective catalysts for a range of organic transformations. The pentylamine side chain can be used to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.
Surface Modification: The amine group can be used to covalently attach the molecule to surfaces, such as silica (B1680970) or gold nanoparticles. This can be used to modify the surface properties of the material or to immobilize metal catalysts.
While specific research on the use of this compound in material science is not extensively documented, the principles of using bifunctional pyridine-amine compounds are well-established.
Role as a Precursor in Synthesis of Complex Chemical Entities
This compound is a valuable building block in organic synthesis due to the presence of two reactive sites: the pyridine ring and the primary amine. This allows for its use as a precursor in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov
The primary amine can undergo a wide range of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The pyridine ring can also be functionalized, although it is generally less reactive than the primary amine. Electrophilic aromatic substitution reactions typically occur at the 3- and 5-positions, while nucleophilic substitution can occur at the 2-, 4-, and 6-positions, particularly if an activating group is present.
The versatility of this compound as a synthetic precursor is highlighted by its potential to be used in the construction of a wide array of more complex molecular architectures.
| Reaction Type | Reagent | Product Type |
| Acylation | Acetyl chloride | N-(5-(pyridin-3-yl)pentyl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(5-(pyridin-3-yl)pentyl)benzenesulfonamide |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-5-(pyridin-3-yl)pentan-1-amine |
| Urea Formation | Phenyl isocyanate | 1-phenyl-3-(5-(pyridin-3-yl)pentyl)urea |
Bio-sensing and Diagnostic Tool Development (research phase, not clinical product)
In the research phase of biosensor and diagnostic tool development, there is a constant need for new molecules that can be used to create sensitive and selective detection platforms. The amine group of this compound makes it a suitable candidate for immobilization onto the surface of electrodes or other sensor surfaces. mdpi.commdpi.com
For example, in the development of electrochemical biosensors, the surface of a working electrode is often modified with a layer of molecules that can specifically capture the target analyte. The primary amine of this compound can be covalently attached to a carboxyl-functionalized electrode surface using standard coupling chemistries, such as EDC/NHS coupling. mdpi.commdpi.com
Once immobilized, the pyridine ring could potentially be used to coordinate a metal ion or a reporter molecule, or it could be part of a recognition element that binds to the target analyte. While specific examples of this compound in biosensors are not prevalent in the literature, the chemical principles underlying its potential use are well-established in the field. The development of novel biosensors often involves screening libraries of compounds with diverse functional groups, and the unique combination of a pyridine ring and a primary amine in this compound makes it a molecule of interest for such applications.
Viii. Future Perspectives and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and material science, shifting from traditional, often serendipitous discovery processes to a more predictive, data-driven paradigm. nih.govresearchgate.net This evolution holds immense promise for the future exploration of 3-Pyridinepentaneamine hydrochloride and its analogs.
ML algorithms, particularly deep learning and graph neural networks, are increasingly used to screen vast virtual libraries of molecules, predicting their physicochemical properties, bioactivity, and potential as drug candidates. astrazeneca.comnih.gov These models are trained on large datasets of known compounds and can identify patterns that correlate a molecule's structure with its function. acs.org For a compound like this compound, AI could be employed to:
Predict Novel Properties: By analyzing its structure, ML models can predict potential biological activities or material properties that have not yet been experimentally tested. nih.gov
Design Optimized Analogs: Generative AI models can design novel derivatives of the parent compound, optimizing for specific characteristics such as enhanced binding affinity to a target, improved solubility, or reduced potential for off-target effects. acs.org
Accelerate High-Throughput Screening: AI can prioritize which derivatives of this compound should be synthesized and tested, making the initial stages of drug discovery more efficient and cost-effective. nih.gov
Exploration of Novel Biological Targets for Mechanistic Research
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, present in thousands of biologically active molecules and FDA-approved drugs. nih.govnih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.net This diversity suggests that compounds like this compound could interact with a multitude of biological targets.
Future research will likely focus on identifying and validating these targets to understand the compound's mechanism of action. Emerging areas of interest for pyridine-based compounds include:
Phosphodiesterase (PDE) Inhibition: Certain pyridine derivatives have been identified as inhibitors of PDEs, enzymes that play a role in various cellular signaling pathways. nih.gov Inhibition of these enzymes has been linked to anticancer effects, suggesting that PDEs could be a promising target class for novel pyridine compounds. nih.gov
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Aminopyrimidine scaffolds, structurally related to pyridines, are central to many kinase inhibitors, indicating that pyridine derivatives could also be designed to target specific kinases. researchgate.net
Antiproliferative Pathways: Broad screening against various cancer cell lines continues to uncover novel pyridine derivatives with potent antiproliferative activity. nih.govnih.gov Future work would involve "de-orphaning" these active compounds by using chemoproteomics and other target identification technologies to pinpoint their specific molecular targets, thereby elucidating new anticancer mechanisms.
The exploration of these and other targets will be crucial for defining the therapeutic potential of this compound and guiding the development of next-generation derivatives with improved specificity and efficacy.
Sustainable Synthesis and Eco-Friendly Production Methods
The chemical industry is increasingly moving towards "green chemistry," which prioritizes the development of environmentally benign and sustainable manufacturing processes. nih.gov For pyridine and its derivatives, this involves creating novel synthesis routes that reduce waste, avoid hazardous solvents, and utilize renewable resources. researchgate.net
Recent advancements in the sustainable synthesis of pyridine scaffolds include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.gov It is recognized as a green chemistry tool that offers low-cost processing and the generation of pure products. acs.org
Use of Green Catalysts: Researchers are exploring the use of reusable and eco-friendly catalysts, such as zeolites (e.g., HZSM-5) and activated fly ash, to facilitate pyridine synthesis. bhu.ac.inrsc.orgnih.gov These catalysts can replace more hazardous or expensive alternatives.
Renewable Feedstocks: A significant area of research is the production of pyridines from renewable resources like glycerol (B35011), a byproduct of biodiesel production. rsc.orgresearchgate.net Thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines with a carbon yield of up to 35.6%. rsc.org
These sustainable methods represent key future perspectives for the production of this compound. The table below illustrates the efficiency gains from one such green chemistry approach.
| Method | Reaction Time | Product Yield | Key Advantages |
|---|---|---|---|
| Microwave Irradiation | 2–7 minutes | 82%–94% | Short reaction time, high yield, high purity |
| Conventional Heating | 6–9 hours | 71%–88% | Established methodology |
The optimal conditions for producing pyridines from glycerol, a renewable feedstock, have also been systematically investigated, as shown in the following table.
| Parameter | Optimal Condition |
|---|---|
| Catalyst | HZSM-5 (Si/Al = 25) |
| Temperature | 550 °C |
| WHSV (Glycerol to Catalyst) | 1 h-1 |
| Ammonia to Glycerol Molar Ratio | 12:1 |
Adopting these eco-friendly methods for the synthesis of this compound would not only reduce the environmental impact but also potentially lower production costs.
Development of Advanced Research Tools and Methodologies
The synthesis of complex pyridine derivatives is being continually advanced by the development of novel catalytic systems and reaction methodologies. numberanalytics.com These tools provide chemists with more precise control over molecular architecture, enabling the construction of compounds that were previously difficult or impossible to synthesize.
Emerging synthetic techniques applicable to the pyridine class include:
Advanced Catalysis: New transition metal catalysts, particularly those based on palladium and copper, are expanding the scope of cross-coupling reactions to create highly substituted pyridines. numberanalytics.comorganic-chemistry.org Furthermore, chiral catalysts are enabling the enantioselective synthesis of pyridine derivatives, which is critical for developing drugs with specific stereochemistry. numberanalytics.com
Photocatalysis and Electrocatalysis: These methods use light or electricity to drive chemical reactions under mild conditions, offering high selectivity and improved sustainability. numberanalytics.com
Mechanochemistry: The use of mechanical force (e.g., ball milling) to activate reagents is an emerging, solvent-free method for promoting chemical reactions, including the direct functionalization of pyridines. organic-chemistry.org
These advanced methodologies will empower researchers to efficiently create a diverse library of analogs based on the this compound scaffold, facilitating comprehensive structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.
Interdisciplinary Research with Nanoscience and Biotechnology
The convergence of chemistry with nanoscience and biotechnology is opening up new avenues for the application of pyridine-based compounds. The unique properties of the pyridine ring make it a valuable component in advanced materials and bio-hybrid systems. nih.gov
Future interdisciplinary research involving compounds like this compound could include:
Nanoparticle Functionalization: Pyridine derivatives can be used to stabilize and functionalize nanoparticles, such as gold nanoparticles, for applications in catalysis or diagnostics. acs.org The pyridine moiety can act as a ligand, anchoring the particle and providing a site for further chemical modification.
Advanced Polymer Membranes: Pyridine and its saturated form, piperidine, are being incorporated into ether-free poly(arylene) membranes for use in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). acs.org These heterocyclic units can enhance the durability, conductivity, and performance stability of the membranes, positioning them as strong candidates for sustainable energy applications. acs.org
Bioconjugation: The amine group in this compound provides a reactive handle for conjugation to biomolecules like proteins or antibodies. This could be used to create targeted drug delivery systems or diagnostic probes, where the pyridine-containing molecule is delivered specifically to a site of disease.
By integrating the chemical properties of this compound with principles from nanoscience and biotechnology, researchers can unlock novel applications far beyond traditional small-molecule therapeutics.
Q & A
Q. What synthetic routes are recommended for preparing 3-Pyridinepentaneamine hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : A two-step approach is commonly employed: (i) Amination of pyridine derivatives : React 3-bromopyridine with pentaneamine under Pd-catalyzed coupling conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C for 24 hours) . (ii) Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization to improve purity . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to HCl) and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-UV/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time: ~8.2 min) to assess purity (>98%) and detect impurities .
- NMR : ¹H NMR (D₂O, 400 MHz) should show characteristic peaks: δ 8.5 (pyridine-H), 3.2 (pentaneamine CH₂), and 1.6 (pentyl chain CH₂) .
- Elemental Analysis : Confirm Cl⁻ content (~17.2%) via combustion analysis .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under nitrogen. Thermal gravimetric analysis (TGA) indicates decomposition begins at 180°C, but prolonged exposure to humidity (>60% RH) accelerates degradation; use desiccants like silica gel .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conflicting data often arise from variations in:
- Assay conditions : Standardize enzyme kinetics (e.g., fixed ATP concentration in kinase assays) to minimize buffer/pH artifacts .
- Cell permeability : Use LC-MS to quantify intracellular concentrations, correcting for efflux pump activity (e.g., P-gp inhibitors like verapamil) .
- Metabolite interference : Employ stable isotope-labeled analogs as internal standards in mass spectrometry .
Q. What computational strategies predict binding mechanisms with biological targets like GPCRs?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize the compound using GAFF2 force field; simulate interactions with GPCR homology models (e.g., β₂-adrenergic receptor) over 100 ns trajectories to identify key residue contacts (e.g., Asp113 salt bridges) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., D113A) to validate binding energy contributions .
Q. How can enantiomeric purity be enhanced during synthesis for chiral applications?
- Methodological Answer :
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts in reductive amination to achieve >95% ee .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values in kinase inhibition assays?
- Methodological Answer : Discrepancies stem from:
- ATP concentration : Normalize data to 1 mM ATP (Km for most kinases) .
- Enzyme source : Recombinant vs. native kinases (e.g., commercial HER2 vs. cell-extracted HER2) may differ in post-translational modifications .
- Statistical rigor : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
